molecular formula C10H12N2O B6162945 4-ethynyl-1-[(oxolan-3-yl)methyl]-1H-pyrazole CAS No. 2098073-10-8

4-ethynyl-1-[(oxolan-3-yl)methyl]-1H-pyrazole

Cat. No.: B6162945
CAS No.: 2098073-10-8
M. Wt: 176.2
InChI Key:
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Description

4-Ethynyl-1-[(oxolan-3-yl)methyl]-1H-pyrazole is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by its unique structure, which includes an ethynyl group and a pyrazole ring, making it a subject of interest for chemists and biologists alike.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethynyl-1-[(oxolan-3-yl)methyl]-1H-pyrazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a pyrazole derivative and an ethynylating agent in the presence of a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-1-[(oxolan-3-yl)methyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes or alkenes. Substitution reactions can introduce various functional groups onto the pyrazole ring, leading to a diverse array of derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential biological activity, making it a candidate for further investigation in drug discovery and development.

    Medicine: Its unique structure may contribute to the development of new therapeutic agents targeting specific diseases.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-ethynyl-1-[(oxolan-3-yl)methyl]-1H-pyrazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The ethynyl group and pyrazole ring may play a role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

    1-Ethynyl-1H-pyrazole: Similar structure but lacks the oxolan-3-ylmethyl group.

    4-Ethynyl-1H-pyrazole: Similar structure but lacks the oxolan-3-ylmethyl group.

    1-[(Oxolan-3-yl)methyl]-1H-pyrazole: Similar structure but lacks the ethynyl group.

Uniqueness

4-Ethynyl-1-[(oxolan-3-yl)methyl]-1H-pyrazole is unique due to the presence of both the ethynyl group and the oxolan-3-ylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

2098073-10-8

Molecular Formula

C10H12N2O

Molecular Weight

176.2

Purity

95

Origin of Product

United States

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